molecular formula C12H13F3N2O3 B8031004 N-Tert-butyl-2-nitro-6-(trifluoromethyl)benzamide

N-Tert-butyl-2-nitro-6-(trifluoromethyl)benzamide

Cat. No.: B8031004
M. Wt: 290.24 g/mol
InChI Key: YGOAHFXXUNZCBW-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-nitro-6-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields the desired amide in high purity.

Industrial Production Methods

Industrial production of N-Tert-butyl-2-nitro-6-(trifluoromethyl)benzamide may involve large-scale nitration and subsequent functional group modifications using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-2-nitro-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-tert-butyl-2-amino-6-(trifluoromethyl)benzamide, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

N-Tert-butyl-2-nitro-6-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-nitro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with different substituents, such as:

  • N-Tert-butyl-2-nitrobenzamide
  • N-Tert-butyl-6-(trifluoromethyl)benzamide
  • N-Tert-butyl-2-amino-6-(trifluoromethyl)benzamide

Uniqueness

N-Tert-butyl-2-nitro-6-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

N-tert-butyl-2-nitro-6-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-11(2,3)16-10(18)9-7(12(13,14)15)5-4-6-8(9)17(19)20/h4-6H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOAHFXXUNZCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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